1-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-10-7-14(18)22(21-10)16-15-13(8-24-17(15)20-9-19-16)11-3-5-12(23-2)6-4-11/h3-9H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMGZTWQGWUEMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The intermediate products are then further reacted with various reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including the compound , as effective anticancer agents. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation. Pyrazole derivatives are known for their anti-inflammatory effects, which can be attributed to their ability to inhibit cyclooxygenase enzymes and other inflammatory mediators.
- Study Findings : In various assays, derivatives have demonstrated significant inhibition of inflammatory responses compared to standard anti-inflammatory drugs like diclofenac.
Enzyme Inhibition
The compound's structure allows it to act as a potent inhibitor of specific enzymes that are crucial in various biochemical pathways. This property can be exploited for drug development targeting diseases where these enzymes play a significant role.
Case Study 1: Antitumor Efficacy
A study conducted by Wei et al. evaluated a series of pyrazole derivatives for their anticancer properties against A549 lung cancer cells. The study found that the compound exhibited an IC50 value of 26 µM, indicating significant cytotoxicity and potential for further development as an anticancer agent .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of similar thieno[2,3-d]pyrimidine compounds. It was observed that these compounds could effectively reduce pro-inflammatory cytokine levels in vitro, suggesting their utility in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways . This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Structural Analog 1: N1-(2-(5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidin-4-yl)-N1,N2,N2-trimethylethane-1,2-diamine (13f)
- Core Structure: Shares the thieno[2,3-d]pyrimidine backbone but incorporates a 4,5-dihydropyrazole ring instead of a pyrazol-5-amine.
- Key Substituents :
- A 4-methoxyphenyl group at position 3.
- A trimethylethane diamine side chain at N1.
- Biological Activity : Demonstrates selective PI3Kα inhibition, with a reported IC₅₀ of <100 nM, attributed to the diamine group enhancing target binding .
- Synthesis: Prepared via a multi-step route starting from 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine, followed by Vilsmeier–Haack formylation and cyclization (82% yield) .
- Differentiation from Target Compound : The diamine side chain improves solubility and kinase selectivity but may increase metabolic instability compared to the simpler methylpyrazole in the target compound.
Structural Analog 2: 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one
- Core Structure: Combines thieno[2,3-d]pyrimidine with a coumarin (chromen-2-one) and pyrazolo[3,4-b]pyridine system.
- Key Substituents :
- Phenyl group at position 1.
- Methyl group at position 4.
- Synthesis: Catalyzed by FeCl₃-SiO₂ in ethanol (75% yield), leveraging cyclocondensation between 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine and 3-acetylcoumarin .
- Differentiation from Target Compound : The extended π-system enhances fluorescence but reduces bioavailability due to increased hydrophobicity.
Structural Analog 3: 5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine (19b)
- Core Structure : Features a pyrrolo-triazolopyrimidine fused with thiophene.
- Key Substituents :
- 4-Chlorophenyl and 4-methoxyphenyl groups.
- Biological Activity : Potent anticancer activity (IC₅₀ ~2 µM against HepG2 cells), surpassing doxorubicin in some assays. Activity is attributed to the triazole-thiophene motif’s DNA interaction .
- Differentiation from Target Compound : The triazole ring improves DNA binding but may introduce off-target effects compared to the pyrazole-amine in the target compound.
Structural Analog 4: SRI-32007 (Cyr997)
- Core Structure : Pyrrolo[2,3-d]pyrimidine derivative.
- Key Substituents: Methylsulfonyl and morpholino groups.
- Biological Activity : Antiviral activity against HBV (EC₅₀ ~0.5 µM) via tubulin polymerization inhibition .
- Differentiation from Target Compound: The pyrrolopyrimidine core targets viral replication machinery, whereas the thienopyrimidine core in the target compound may favor kinase interactions.
Comparative Data Table
Key Findings and Implications
- Structural Flexibility: The thienopyrimidine core accommodates diverse substituents, enabling tailored biological activities (e.g., kinase inhibition vs. antiviral effects).
- Role of Methoxyphenyl Group : Enhances membrane permeability and target binding across analogs .
- Trade-offs in Design : Bulky substituents (e.g., coumarin in ) improve DNA intercalation but reduce solubility, whereas smaller groups (e.g., methylpyrazole in the target compound) may optimize pharmacokinetics.
Biological Activity
1-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20N4O2S
- Molecular Weight : 368.46 g/mol
- CAS Number : 17537-76-7
Biological Activity Overview
The compound exhibits a range of biological activities, primarily related to its structural features that allow interaction with various biological targets.
Antiviral Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as antiviral agents. For instance:
- Mechanism : It is believed that the thienopyrimidine scaffold enhances binding affinity to viral proteins.
- Inhibition Studies : In vitro assays have shown that compounds with similar structures exhibit significant antiviral effects against HIV and other viruses. For example, pyrazole derivatives have demonstrated EC50 values in the nanomolar range against HIV strains with resistance mutations .
Anticancer Properties
The compound has been investigated for its anticancer potential:
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that pyrazole derivatives can inhibit cell proliferation and induce apoptosis. For instance, compounds within this class have been reported to inhibit growth in HCT116 colorectal cancer cells .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key kinases involved in cell cycle regulation and apoptosis pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Thienopyrimidine Core : This core structure is crucial for binding to target enzymes and receptors.
- Substituents : The presence of a methoxy group on the phenyl ring enhances lipophilicity and may improve cellular uptake.
Case Studies
- Antiviral Efficacy :
- Anticancer Activity :
Summary Table of Biological Activities
Q & A
Basic: What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves multi-step processes, including cyclization and condensation reactions. For example, a thieno[2,3-d]pyrimidine core can be functionalized via a one-pot reaction with pyrazole precursors. Catalyst selection (e.g., FeCl₃-SiO₂) and solvent systems (e.g., refluxing ethanol) significantly impact yield, as demonstrated in the synthesis of structurally analogous pyrazolo[3,4-b]pyridines (75% yield under optimized conditions) . Key steps include:
- Cyclization : Using Vilsmeier–Haack reagents (POCl₃/DMF) to form the pyrimidine ring .
- Condensation : Controlled temperature (60–120°C) and stoichiometric ratios to avoid side products.
Purification often requires column chromatography or recrystallization to isolate the target compound.
Basic: How is crystallographic data for this compound validated, and what software is recommended for structural refinement?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection parameters (e.g., temperature = 173 K, radiation source) must align with crystal stability . For refinement:
- SHELXL : Preferred for small-molecule refinement due to its robust handling of anisotropic displacement parameters and twinning .
- Validation : Use R-factor convergence (<0.05) and goodness-of-fit (S ≈ 1.0) as quality metrics. Discrepancies in bond lengths (e.g., C–C = 0.002 Å mean deviation) may indicate disorder .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from assay variability or target promiscuity. A systematic approach includes:
- Dose-response profiling : Confirm IC₅₀ values across multiple cell lines (e.g., leukemia vs. solid tumors) .
- Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding to kinases or apoptosis regulators (e.g., BCL-2/MCL-1 inhibitors) .
- Meta-analysis : Compare data from PubChem, peer-reviewed journals, and patents while excluding unreliable sources (e.g., vendor databases) .
Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins like carbonic anhydrase or tyrosine kinases. Validate with experimental crystallographic data (e.g., PDB ID 16K) .
- MD simulations : GROMACS or AMBER can assess stability of ligand-receptor complexes over 100+ ns trajectories .
- QSAR modeling : Corporate substituent effects (e.g., 4-methoxyphenyl vs. fluorophenyl) to predict bioactivity trends .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyrazole C-H at δ 7.2–8.5 ppm) and methoxy group integration (δ 3.8–4.0 ppm) .
- HRMS : Validate molecular formula (e.g., C₁₈H₁₆N₆OS requires m/z 377.1124 [M+H]⁺).
- IR : Detect amine N-H stretches (~3400 cm⁻¹) and thieno-pyrimidine C=N (~1650 cm⁻¹) .
Advanced: How to design experiments to elucidate the compound’s mechanism of action in anticancer studies?
Answer:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Flow cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G2/M phase) .
- Kinase profiling : Use PamStation® or KinomeScan to screen >400 kinases for inhibition .
- In vivo models : Xenograft studies in immunodeficient mice, monitoring tumor volume and metastasis .
Basic: What are the stability and storage requirements for this compound?
Answer:
- Stability : Susceptible to hydrolysis in aqueous media; store desiccated at –20°C.
- Light sensitivity : Protect from UV exposure due to the thieno-pyrimidine moiety .
- Solubility : DMSO is preferred for stock solutions (test for precipitation in PBS or cell media) .
Advanced: How can structural analogs of this compound guide SAR studies?
Answer:
- Core modifications : Compare activity of thieno[2,3-d]pyrimidine vs. furo[2,3-d]pyrimidine derivatives .
- Substituent effects : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance target affinity .
- Bioisosteres : Substitute pyrazole with triazole to improve metabolic stability .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles mandatory; use fume hood for weighing.
- Waste disposal : Follow EPA guidelines for halogenated organic waste (if applicable) .
- Toxicity screening : Preliminary Ames test for mutagenicity and hepatic microsome assays for metabolite profiling .
Advanced: How to address low reproducibility in synthetic yields across labs?
Answer:
- Standardize protocols : Document exact catalyst batches (e.g., FeCl₃-SiO₂ particle size) and solvent purity .
- Quality control : Use in-line HPLC to monitor reaction progress and intermediate stability .
- Collaborative trials : Cross-validate methods via inter-laboratory studies, reporting mean ± SD yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
